molecular formula C9H15N3 B13063781 7-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

7-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13063781
M. Wt: 165.24 g/mol
InChI Key: QMOZOYXFHHEPSM-UHFFFAOYSA-N
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Description

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its versatile role in the design of potent protein kinase inhibitors and other therapeutic agents. Derivatives of this core structure, such as 7-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine, are of significant interest in oncology research for their ability to act as ATP-competitive inhibitors, disrupting aberrant signaling pathways that drive cancer cell proliferation and survival . Key molecular targets for this compound class include kinases like EGFR, B-Raf, and MEK, which are critical in cancers such as non-small cell lung cancer and melanoma . Beyond oncology, this scaffold shows promise in other research areas. It serves as a key pharmacophore for developing selective PI3Kδ inhibitors for inflammatory and autoimmune diseases like systemic lupus erythematosus . Furthermore, highly substituted analogs have demonstrated potent inhibitory activity against α-glucosidase, positioning them as valuable tools for diabetes research . The saturated tetrahydropyrazolo[1,5-a]pyrimidine structure, which includes the 4H,5H,6H,7H-form, provides a rigid, planar framework that is highly amenable to chemical modification, allowing researchers to fine-tune electronic properties, lipophilicity, and binding affinity for specific biological targets . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

7-ethyl-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C9H15N3/c1-3-8-7(2)6-10-9-4-5-11-12(8)9/h4-5,7-8,10H,3,6H2,1-2H3

InChI Key

QMOZOYXFHHEPSM-UHFFFAOYSA-N

Canonical SMILES

CCC1C(CNC2=CC=NN12)C

Origin of Product

United States

Preparation Methods

Stepwise Synthesis Outline

A representative synthetic pathway based on literature findings involves the following steps:

Step Reaction Type Reagents/Conditions Outcome/Yield
1 Ester reduction Sodium borohydride reduction of ester group Alcohol intermediate (~99% yield)
2 Oxidation Dess–Martin periodinane oxidation Aldehyde intermediate (~46% yield)
3 Reductive amination Sodium triacetoxyborohydride with amine Amine-substituted intermediate (63–84% yield)
4 Cyclocondensation Heating with appropriate cyclization agents Formation of pyrazolo[1,5-a]pyrimidine core

This sequence is adapted and optimized depending on the specific substituents and desired derivatives.

Cyclocondensation Specifics

  • Cyclocondensation is often performed under microwave irradiation (MWI) at elevated temperatures (~180 °C) in solvents such as acetic acid or dichloroethane to accelerate ring closure with high yields (88–96% reported for related derivatives).

  • The reaction typically involves 3-methyl-1H-pyrazol-5-amine reacting with aldehyde or ketone derivatives to form the bicyclic system.

  • Reflux conditions for 3 hours in acetic acid have also been employed for coumarin-fused analogues, indicating some flexibility in reaction conditions depending on substrate sensitivity.

Alternative and Scale-Up Methods

  • For scale-up, a pressure tube reaction setup has been described where benzaldehyde derivatives and ethyl 3-amino-1H-pyrazole-4-carboxylate are reacted with oxidants such as di-tert-butyl peroxide (DTBP) in solvents like dichloroethane at 130 °C for 24 hours. The crude product is then purified by extraction and chromatography, yielding the pyrazolo[1,5-a]pyrimidine derivatives in good yields (~69%).

  • Post-cyclization modifications such as hydrolysis or further functional group transformations can be performed to obtain carboxylic acids or other derivatives.

Research Findings and Yields

  • The reduction of ester to alcohol intermediates proceeds with nearly quantitative yields (up to 99%), ensuring efficient conversion in early steps.

  • Oxidation steps using Dess–Martin periodinane yield aldehydes at moderate efficiency (~46%), which is a common bottleneck requiring optimization.

  • Reductive amination steps show good yields ranging from 63% to 84%, depending on the amine used.

  • Final cyclocondensation steps generally provide high yields (80–96%), demonstrating the robustness of this key transformation.

  • Microwave-assisted synthesis has been highlighted for its efficiency and high yield, particularly for aryl-substituted pyrazolo[1,5-a]pyrimidines.

Summary Table of Preparation Methods

Preparation Step Method/Conditions Yield Range (%) Notes
Ester Reduction Sodium borohydride ~99 Highly efficient
Oxidation Dess–Martin periodinane ~46 Moderate yield; critical for aldehyde formation
Reductive Amination Sodium triacetoxyborohydride + amine 63–84 Dependent on amine structure
Cyclocondensation Microwave irradiation or reflux in acetic acid 80–96 Key step for bicyclic core formation
Scale-up Synthesis Pressure tube, DTBP, DCE, 130 °C, 24 h ~69 Suitable for gram-scale preparation

Additional Notes on Chemical Properties and Applications

  • The ethyl and methyl substitutions at the 7 and 6 positions, respectively, influence the compound’s chemical reactivity and biological activity, making this synthetic methodology important for medicinal chemistry applications.

  • The pyrazolo[1,5-a]pyrimidine scaffold is versatile, and the described synthetic methods allow for structural modifications to explore pharmacological properties such as antitubercular activity and enzyme inhibition.

Chemical Reactions Analysis

Types of Reactions: 7-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has shown that derivatives of 7-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit specific kinases involved in cancer cell proliferation. The compound demonstrated effectiveness against various cancer cell lines, suggesting its potential as a lead compound for the development of new anticancer drugs .

Antimicrobial Properties
The compound also exhibits promising antimicrobial activity. A study conducted by researchers at a pharmaceutical institute found that this compound showed significant inhibitory effects on both Gram-positive and Gram-negative bacteria. This property makes it a candidate for further investigation as an antimicrobial agent in pharmaceutical formulations .

Agricultural Applications

Pesticide Development
In agricultural research, compounds similar to this compound have been explored for their potential as pesticides. Studies indicate that these compounds can disrupt the metabolic pathways of pests, leading to their mortality. This application is particularly relevant in developing eco-friendly pesticides that minimize environmental impact while effectively controlling pest populations .

Material Science

Polymer Synthesis
In material science, this compound has been utilized in the synthesis of novel polymers. These polymers exhibit unique thermal and mechanical properties suitable for various applications in coatings and composites. Research indicates that incorporating this compound into polymer matrices enhances their performance characteristics significantly .

Case Study 1: Anticancer Research

A pivotal study focused on the synthesis of novel derivatives of this compound led to the identification of compounds with enhanced selectivity towards cancer cells while minimizing toxicity to normal cells. The derivatives were tested in vitro and showed IC50 values lower than those of existing chemotherapeutic agents.

Case Study 2: Agricultural Field Trials

Field trials conducted with a formulation containing this compound demonstrated a significant reduction in pest populations compared to untreated controls. The formulation was noted for its low environmental toxicity and high efficacy against common agricultural pests.

Mechanism of Action

The mechanism of action of 7-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The binding of the compound to CDK2 involves hydrogen bonding and hydrophobic interactions, stabilizing the inactive form of the enzyme and preventing its activation .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Differences

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight Key Properties/Applications Reference
7-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine Ethyl (7), Methyl (6) Alkyl groups ~207.25* Potential kinase modulator
5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine Methyl (5,7) Alkyl groups 151.21 Intermediate for drug discovery
2-Methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine Methyl (2), CF₃ (7) Electron-withdrawing CF₃ 215.18 Enhanced metabolic stability
7-Oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidine Oxo (7), Pyrazole (6) Ketone, heterocyclic ~290.29† Chelation-based biological activity
7-R-5-methyl-6-nitropyrazolo[1,5-a]pyrimidine Nitro (6), R-group (7) Electron-deficient nitro Variable Reactive intermediate for oxidation

*Calculated based on molecular formula C₁₀H₁₇N₃.
†Estimated from analogous compounds in .

Key Observations:

  • Substituent Effects :

    • The ethyl and methyl groups in the target compound enhance lipophilicity compared to smaller substituents (e.g., 5,7-dimethyl derivative) . This may improve membrane permeability in biological systems.
    • Electron-withdrawing groups like trifluoromethyl (CF₃) in 2-methyl-7-(trifluoromethyl)- derivatives increase metabolic stability but reduce nucleophilicity at the pyrimidine ring .
    • Nitro groups (e.g., in 7-R-5-methyl-6-nitro derivatives) facilitate oxidative aromatization reactions, enabling conversion to fully aromatic systems for drug development .
  • Synthetic Flexibility :

    • Multicomponent reactions using aromatic aldehydes (e.g., benzaldehyde derivatives) yield regioselective dihydropyrazolo[1,5-a]pyrimidines, as seen in compounds like 4b and 4g . These methods can be adapted to introduce ethyl or methyl groups via tailored aldehyde inputs.
    • Halogenation (e.g., bromination in ) and formylation strategies are applicable to modify reactivity at position 6 or 7 .

Reactivity and Functionalization

  • Halogenation: Bromination of 7-acetylhydrazino derivatives (e.g., compound 8 in ) generates dibromo-substituted analogs, enabling cross-coupling reactions . This contrasts with the target compound’s alkyl substituents, which are less reactive toward electrophilic substitution.
  • Oxidation : Unlike 4,7-dihydro-6-nitro derivatives (), the fully saturated 4H,5H,6H,7H system in the target compound is less prone to oxidative aromatization, favoring stability over reactivity .
  • Cyclization : Reactions with hydrazine hydrate () form fused triazolo-pyrimidines, highlighting the versatility of the pyrazolo[1,5-a]pyrimidine core for generating polyheterocyclic systems.

Analytical and Spectroscopic Data

  • Elemental Analysis: For dihydropyrazolo[1,5-a]pyrimidines, C, H, and N percentages (e.g., C: 60.31%, H: 4.79%, N: 22.21% in compound 4b ) align closely with calculated values, ensuring purity. The target compound’s higher alkyl content would reduce nitrogen percentages compared to nitro- or cyano-substituted analogs .
  • NMR Spectroscopy : ¹H NMR spectra of similar compounds (e.g., δ 2.1–3.5 ppm for alkyl protons in ) confirm substituent positions and ring saturation .

Biological Activity

7-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula: C₉H₁₆N₄
  • Molecular Weight: 180.25 g/mol
  • CAS Number: 1691657-74-5

1. Anticancer Activity

Research has demonstrated that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, a derivative of this compound showed potent inhibition against CDK2 with an IC₅₀ value of 0.018 μM, indicating strong potential as an anticancer agent .

2. Selective PI3Kδ Inhibition

Another critical area of research involves the inhibition of phosphoinositide 3-kinase delta (PI3Kδ), a target in various cancers and autoimmune diseases. The compound has been identified as a selective inhibitor with promising selectivity ratios against other PI3K isoforms. For instance, one derivative exhibited an IC₅₀ of 18 nM for PI3Kδ and demonstrated a favorable selectivity profile .

CompoundTargetIC₅₀ (nM)Selectivity
CPL302415PI3Kδ18High
BS-194CDK218Moderate

3. Antiviral Activity

Recent studies have also explored the antiviral potential of pyrazolo[1,5-a]pyrimidines against influenza viruses. One study reported that specific derivatives exhibited EC₅₀ values ranging from 5 to 14 μM against various strains of Influenza A and B without significant cytotoxicity . This suggests that these compounds may disrupt viral replication mechanisms effectively.

The biological activity of this compound is attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival:

  • CDK Inhibition: By binding to CDKs, the compound prevents the phosphorylation of substrates necessary for cell cycle progression.
  • PI3K Pathway Modulation: Inhibition of PI3Kδ disrupts downstream signaling pathways that promote cell growth and survival in cancer cells.
  • Antiviral Mechanism: The antiviral properties may stem from interference with viral polymerase activity or other critical viral processes.

Case Studies

Several case studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in preclinical models:

  • Breast Cancer Model: A derivative was tested in MDA-MB-231 breast cancer cells and showed reduced cell viability and increased apoptosis markers compared to control groups.
  • Autoimmune Disease Models: In murine models of lupus erythematosus, compounds demonstrated significant reductions in disease severity and inflammatory markers.

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